Product packaging for AC-Ser(tbu)-OH(Cat. No.:CAS No. 77285-09-7)

AC-Ser(tbu)-OH

Cat. No.: B556382
CAS No.: 77285-09-7
M. Wt: 203,24 g/mole
InChI Key: COMGVZVKADFEPL-ZETCQYMHSA-N
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Description

AC-Ser(tbu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203,24 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B556382 AC-Ser(tbu)-OH CAS No. 77285-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGVZVKADFEPL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427143
Record name AG-H-08898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77285-09-7
Record name AG-H-08898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Ac Ser Tbu Oh Within Protected Amino Acid Derivatives

AC-Ser(tbu)-OH is a member of the extensive family of protected amino acid derivatives. In the synthesis of peptides, the reactive functional groups of amino acids—the amino group, the carboxyl group, and any reactive side chains—must be temporarily masked or "protected" to prevent unwanted side reactions. americanpeptidesociety.org this compound exemplifies this principle, with its N-acetyl group protecting the amino terminus and the O-tert-butyl group protecting the serine side-chain's hydroxyl group. ontosight.ai This dual protection allows for its use as a stable building block in synthetic strategies. ontosight.ai

The selection of protecting groups is a critical aspect of peptide chemistry, governed by the principle of "orthogonality." This means that the different protecting groups on a molecule can be removed selectively under different chemical conditions. iris-biotech.de The tert-butyl group, for instance, is labile under acidic conditions, while other groups might be removed by bases or catalytic hydrogenation. iris-biotech.deorganic-chemistry.org This allows for a high degree of control over which parts of a molecule react and when, a fundamental requirement for the synthesis of defined peptide sequences. iris-biotech.de

Physicochemical Properties of this compound

The specific protecting groups on this compound influence its physical and chemical characteristics. These properties are crucial for its handling, reactivity, and integration into synthetic workflows.

PropertyValue
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
CAS Number 77285-09-7
Appearance White to off-white solid
Data sourced from PubChem and other chemical suppliers. nih.goviris-biotech.devulcanchem.com

Role of Serine Side Chain Protection in Peptide Synthesis Methodologies

The hydroxyl group of the serine side chain is a reactive nucleophile that can interfere with the desired peptide bond formation during synthesis. americanpeptidesociety.org Unprotected serine can lead to side reactions such as O-acylation, where the growing peptide chain incorrectly attaches to the side-chain hydroxyl group instead of the N-terminal amino group of the next amino acid. Furthermore, the presence of an unprotected hydroxyl group can promote aggregation, a phenomenon where peptide chains clump together, hindering the synthesis process. peptide.com

In the widely used Fmoc/tBu strategy, the N-terminus is protected by the base-labile Fmoc group, while acid-labile groups like tert-butyl (tBu) are used for side-chain protection. iris-biotech.de The tert-butyl group is particularly effective for protecting the hydroxyl groups of serine and threonine. iris-biotech.de It is stable to the basic conditions used to remove the Fmoc group at each step of peptide elongation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. iris-biotech.de

Historical Development and Significance of O Tert Butyl Protection in Serine Chemistry

Strategies for the Direct Synthesis of AC-Ser(tbu)-OH

The synthesis of this compound typically begins with L-serine. One common approach involves the protection of the hydroxyl group with a tert-butyl ether and the amino group with an acetyl moiety. A reported method involves the reaction of L-serine with acetic anhydride (B1165640) and a tert-butylating agent, such as tert-butyl dichloroacetate (B87207) ontosight.ai. Alternatively, a multi-step process can be employed, starting with the conversion of L-serine to serine methyl ester hydrochloride by aerating with HCl gas in anhydrous methanol (B129727) google.com. This intermediate is then subjected to tert-butylation, often using isobutene under acidic catalysis (e.g., p-toluenesulfonic acid) in solvents like dioxane or dichloromethane, to yield O-tert-butyl serine methyl ester google.com. Subsequent hydrolysis of the methyl ester, for instance, with aqueous sodium hydroxide, provides O-tert-butyl-L-serine. Finally, the amino group of O-tert-butyl-L-serine is acetylated using acetic anhydride or acetyl chloride to yield the target this compound google.com.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This compound is a valuable component in Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. This strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) derivatives for side-chain protection, including the hydroxyl group of serine.

Advanced Coupling Reagents and Conditions for this compound Incorporation

The efficient coupling of this compound to a growing peptide chain on a solid support relies on the judicious selection of coupling reagents and reaction conditions. A variety of coupling agents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts, often used in conjunction with additives to enhance reactivity and suppress side reactions like racemization rsc.orgoup.combachem.com.

Carbodiimides: Reagents such as N,N′-diisopropylcarbodiimide (DIC), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and N,N′-dicyclohexylcarbodiimide (DCC) are frequently used. For improved coupling efficiency and reduced racemization, they are typically combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rsc.orgbachem.com. OxymaPure, in particular, is noted for its safety and efficacy as a non-explosive alternative to HOBt and HOAt bachem.comnih.govacs.org.

Phosphonium and Uronium/Aminium Salts: Reagents like BOP, PyBOP, HBTU, HATU, and COMU are highly effective for peptide coupling. These reagents often require the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction oup.combachem.comchempep.commesalabs.com. For sterically hindered or sensitive amino acids, more potent reagents like HATU or COMU are often preferred bachem.comchempep.com.

The choice of solvent is also critical, with N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being common choices researchgate.net. Reaction temperatures and times are optimized to ensure complete coupling while minimizing side reactions. For instance, microwave-assisted SPPS can significantly reduce coupling times acs.org.

Optimization of Coupling Efficiency with this compound in Peptide Elongation

Optimizing the coupling efficiency of this compound is essential to achieve high yields and purity of the target peptide. Several factors can influence this process:

Racemization Suppression: The α-carbon of amino acids, especially serine, can be prone to racemization during the activation and coupling steps. The use of additives like OxymaPure or HOAt, along with milder bases such as 2,4,6-collidine instead of DIPEA, can significantly suppress racemization bachem.comchempep.commesalabs.comresearchgate.net.

Reagent Stoichiometry and Reaction Time: Using an appropriate excess of the activated amino acid and coupling reagents, typically 2-4 equivalents, helps drive the reaction to completion nih.govunl.pt. Optimizing reaction times, often between 30 minutes to 2 hours, is crucial, as prolonged exposure to activating reagents can increase side reactions oup.comresearchgate.net.

Sequence-Dependent Challenges: The efficiency of coupling can be sequence-dependent, with certain amino acid residues or peptide structures posing challenges. In such cases, double coupling (repeating the coupling step with fresh reagents) or using more potent coupling agents may be necessary chempep.comresearchgate.net.

Compatibility of Resins and Linkers in this compound Mediated SPPS

The selection of an appropriate solid support (resin) and linker chemistry is fundamental for successful SPPS, ensuring the stable anchoring of the peptide and efficient cleavage at the end of the synthesis.

Resins: Polystyrene-based resins, such as Wang resin and Rink Amide resin, are widely used in Fmoc/tBu SPPS bachem.comsigmaaldrich.compeptide.com. 2-Chlorotrityl chloride resin is also employed, particularly for the synthesis of C-terminal amides or for the preparation of protected peptide fragments sigmaaldrich.comgoogle.com.

Linkers: Linkers are bifunctional molecules that attach the first amino acid to the resin. Common linkers form ester bonds (e.g., Wang linker) or amide bonds (e.g., Rink Amide linker). These linkers, along with the tBu protecting groups on the serine side chain, are generally stable to the basic conditions used for Fmoc deprotection but are labile to acidic cleavage cocktails, typically containing trifluoroacetic acid (TFA) bachem.comsigmaaldrich.compeptide.comgoogle.com. Safety-catch linkers, which are stable to both acid and base until activated, also offer compatibility with Fmoc/tBu chemistry nih.govmdpi.com.

The tBu group on the serine side chain is reliably removed during the final TFA-mediated cleavage step, alongside the cleavage of the peptide from the resin nih.govchempep.comgoogle.com.

Solution-Phase Synthetic Approaches Utilizing this compound

While SPPS is prevalent, this compound can also be employed in solution-phase peptide synthesis. In this approach, peptide fragments are assembled in solution, offering advantages for large-scale production or for synthesizing peptides that are difficult to handle on solid supports. Solution-phase synthesis typically involves similar coupling reagents and strategies as SPPS, but requires careful purification of intermediates after each coupling step sci-hub.sethaiscience.info. The solubility of protected amino acids and peptide fragments is a critical factor in solution-phase synthesis, and the tBu protection on serine can contribute positively to this aspect unl.ptsci-hub.se.

Chemoenzymatic Polymerization and Derivatives of L-Serine, Relevant to this compound Analogs

Chemoenzymatic polymerization (CEP) represents an environmentally friendly and highly selective approach to polypeptide synthesis, utilizing enzymes such as proteases (e.g., papain, chymotrypsin, trypsin) to catalyze peptide bond formation under mild, aqueous conditions oup.comacs.orgnih.govacs.orgnih.govqyaobio.com. This method often bypasses the need for complex protection and deprotection steps required in traditional chemical synthesis.

While direct chemoenzymatic synthesis of poly(L-serine) without any side-chain protection has been demonstrated using serine ethyl ester and papain acs.orgnih.gov, existing methods for synthesizing O-protected serine-containing polypeptides, such as poly(L-serine), have historically relied on O-protected serine monomers. These include derivatives like O-benzyl, O-pentenyl, O-acetyl, and notably, O-tert-butyl serine derivatives acs.orgnih.gov. The use of O-tert-butyl protected serine monomers in such enzymatic polymerization processes highlights the relevance of this compound and its analogs in this field. These protected serine derivatives are incorporated into the growing polypeptide chain, with the tert-butyl group being removable if necessary for further functionalization, or remaining as a stable modification depending on the desired polymer properties.

Compound Name Table

Compound NameAbbreviation/Synonym
N-acetyl-O-tert-butyl-L-serineThis compound
L-SerineSer
O-tert-butyl-L-serineSer(tBu)
N-Fmoc-O-tert-butyl-L-serineFmoc-Ser(tBu)-OH
N-acetyl-O-acetyl-L-serineAC-Ser(Ac)-OH

Data Tables

Table 1: Common Coupling Reagents and Additives in SPPS

Reagent ClassExamplesAdvantagesConsiderations
Carbodiimides DIC, EDC·HCl, DCCWidely used, cost-effectiveRequire additives to suppress racemization; DCC can form insoluble urea (B33335) by-products.
Phosphonium Salts BOP, PyBOP, PyBrOPHigh coupling ratesCan be sensitive to phosphorylated amino acids; require base.
Uronium/Aminium Salts HBTU, HATU, TBTU, COMU, TNTUHigh efficiency, rapid coupling, good racemization suppression (esp. HATU, COMU)Require base; HATU and COMU are particularly effective for difficult couplings.
Additives HOBt, HOAt, OxymaPure, HONB, sulfo-HOSuAccelerate acylation, suppress racemization, form active estersOxymaPure is a safer, non-explosive alternative to HOBt/HOAt. HOAt generally offers better racemization control.
Bases DIPEA, NMM, CollidineFacilitate coupling reactionsDIPEA can induce racemization in some cases; collidine is a milder alternative.

Table 2: Common Resins and Linkers in Fmoc/tBu SPPS

Resin TypeLinker ChemistryPrimary Use CaseCleavage Conditions
Polystyrene-based General peptide synthesis
Wang ResinEsterC-terminal carboxylic acidsTFA-based cocktails
Rink Amide ResinAmideC-terminal amidesTFA-based cocktails
2-Chlorotrityl ChlorideEster (acid-labile)C-terminal protected fragments, acid-sensitive peptidesMild acidic conditions (e.g., dilute TFA, AcOH/TFE)
Safety-Catch Linkers Sulfonamide, IsonitrileEnable cleavage under specific activation conditions, compatible with Fmoc/tBuActivation followed by cleavage (e.g., reductive or nucleophilic) or TFA cleavage

Table 3: Chemoenzymatic Polymerization of Serine Derivatives

Enzyme CatalystSubstrate(s)Reaction MediumpH RangeKey Observations / Relevance to Protected SerineReferences
PapainL-serine ethyl ester (Ser-OEt)Aqueous7.5 - 9.5Direct polymerization without side-chain protection achieved. acs.orgnih.gov
PapainL-serine methyl ester (Ser-OMe)Aqueous~8.0Used in studies of poly(L-serine) structure. acs.org
ProteasesVarious amino acid derivatives (e.g., esters)AqueousVariableTraditional methods often require O-protected Ser monomers (e.g., O-tert-butyl, O-benzyl, O-acetyl) for poly(L-serine) synthesis. acs.orgnih.gov
ProteasesGlycine ethyl ester (Gly-OEt) + Serine ethyl ester (Ser-OEt)AqueousVariableCopolymerization studies, highlighting the role of amino acid side chains. oup.com

Side-Chain Protection Mechanisms of the O-tert-butyl Group in Serine Derivatives

The O-tert-butyl (tBu) group serves as a crucial protecting group for the hydroxyl moiety of serine, preventing unwanted side reactions during peptide synthesis. Its effectiveness relies on its stability under various reaction conditions and the availability of selective deprotection methods.

Stability of the tert-butyl Protecting Group under Acidic and Basic Conditions

The tert-butyl ether is characterized as an acid-labile protecting group mdpi.comresearchgate.net. Its cleavage can be achieved using a range of acidic conditions, from strong protic acids to milder Lewis acids.

Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are effective in cleaving tert-butyl ethers mdpi.comnih.gov. Milder conditions, like 1 M HCl in ethyl acetate or concentrated H₂SO₄ in tert-butyl acetate, have also demonstrated selectivity nih.gov. More recently, catalytic protocols employing reagents like tris-4-bromophenylamminium radical cation (magic blue, MB•⁺) in conjunction with triethylsilane have enabled mild deprotection of O-tBu groups without harsh acidic catalysts researchgate.net. Aqueous phosphoric acid is also recognized as an effective and mild reagent for tert-butyl ether deprotection slideshare.net. While generally considered acid-labile, the tBu group exhibits reasonable stability towards TFA cleavage conditions when used for protecting cysteine side chains researchgate.net.

Basic Conditions: The O-tert-butyl ether is generally stable under the basic conditions commonly employed in Fmoc (9-fluorenylmethoxycarbonyl) chemistry for N-terminal deprotection (e.g., using piperidine) nih.govwhiterose.ac.uk. Unlike the Boc group, which is base-labile, the tert-butyl ether linkage is resistant to nucleophilic attack and mild basic conditions, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols nih.govwhiterose.ac.uk.

Orthogonal Deprotection Strategies for O-tert-butyl in this compound

Orthogonality in protecting group strategies allows for the selective removal of one protecting group without affecting others, which is vital for complex peptide synthesis. The tert-butyl ether of serine is typically removed under acidic conditions, which are orthogonal to the base-labile Fmoc group used for N-terminal protection nih.govwhiterose.ac.uk.

The AC (acetyl) group on the amine is generally removed under basic conditions, such as treatment with ammonia (B1221849) or methylamine (B109427) acs.org. This basic deprotection is orthogonal to the acid-labile tert-butyl ether. Therefore, the acetyl and tert-butyl protecting groups on this compound can be removed independently using distinct chemical treatments.

The tert-butyl ether is stable under mild acidic conditions used for cleaving peptides from certain resins, such as 2-chlorotrityl resins, allowing for the preparation of protected peptide fragments mdpi.comresearchgate.net. In contrast, trityl (Trt) protecting groups, often used for serine's hydroxyl group, are more acid-labile and can be selectively removed with milder acidic conditions (e.g., 1% TFA in DCM) that leave the tert-butyl ether intact researchgate.net. This differential lability allows for selective modification of other residues while the O-tert-butyl group remains in place. The final cleavage of the peptide from the resin, typically performed with strong acids like TFA, simultaneously removes the tert-butyl protecting group along with other acid-labile side-chain protecting groups nih.govwhiterose.ac.uk.

Stereochemical Integrity and Racemization Studies of this compound in Peptide Coupling

Maintaining the stereochemical integrity of amino acids during peptide coupling is paramount, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the synthesized peptide. Serine, particularly when protected, can be susceptible to racemization under certain coupling conditions.

Alpha-Carbon Racemization Mechanisms During Coupling

Racemization during peptide coupling primarily occurs through two main mechanisms involving the alpha-carbon of the activated amino acid:

Oxazolone (B7731731) Formation: This is the most prevalent pathway, especially with serine. The activation of the carboxyl group of an amino acid, often facilitated by coupling reagents, can lead to the formation of a 5-(4H)-oxazolone intermediate. The alpha-hydrogen in this intermediate is acidic and can be abstracted by bases or other nucleophiles. Subsequent reprotonation can occur from either face of the planar oxazolone ring, leading to epimerization at the alpha-carbon mdpi.comresearchgate.nethighfine.comnih.govresearchgate.netspbu.ru. The presence of the O-tert-butyl group on serine may influence the stability or formation rate of such intermediates.

Direct Enolization: An alternative mechanism involves the direct abstraction of the alpha-hydrogen by a base, forming an enolate intermediate that can then undergo racemization mdpi.comresearchgate.nethighfine.com.

Influence of Coupling Reagents and Solvent Systems on Epimerization

The choice of coupling reagent, base, solvent, and additives significantly impacts the extent of epimerization.

Coupling Reagents:

High Racemization Risk: Conventional coupling reagents like HBTU, HATU, PyBOP, and DCC have been associated with significant epimerization, particularly when used with serine derivatives mdpi.comresearchgate.net. The use of excess additives with some uronium/aminium reagents can sometimes exacerbate racemization researchgate.net.

Low Racemization Risk: Newer reagents and additives have been developed to mitigate racemization. Ynamide coupling reagents (e.g., MYMsA, MYMTsA) offer good efficiency with low epimerization, partly due to their less basic nature mdpi.comacs.orgchemrxiv.org. DEPBT is noted for its remarkable resistance to racemization, often allowing coupling without protecting serine's hydroxyl group nih.gov. Additives like Oxyma-B and OxymaPure, when paired with carbodiimides, are effective racemization suppressors mdpi.comhighfine.com. Metal catalysts (e.g., Ta(OEt)₅, Nb(OEt)₅) and reagents like DBAA have also shown promise in promoting serine coupling with minimal epimerization rsc.org.

Solvent Systems: Polar solvents such as N,N-dimethylformamide (DMF) are often correlated with higher epimerization rates, especially when used with certain bases mdpi.comresearchgate.netnih.gov. Dichloromethane (DCM) generally leads to lower epimerization, particularly when combined with appropriate additives researchgate.net.

Bases: The basicity and steric hindrance of the base play a critical role. Sterically hindered bases like 2,4,6-collidine (TMP) tend to suppress racemization more effectively than less hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) mdpi.comhighfine.comresearchgate.net.

Strategies for Stereochemical Control with this compound in Peptide Synthesis

Effective stereochemical control during the coupling of this compound involves a multi-faceted approach:

Strategic Coupling Reagent Selection: Employing coupling reagents and additives known for their low racemization potential is crucial. This includes using ynamides, DEPBT, DBAA, or metal-catalyzed systems, often in conjunction with racemization suppressors like Oxyma-B or HOAt mdpi.comnih.govacs.orghighfine.comchemrxiv.orgrsc.orgresearchgate.net.

Optimization of Reaction Conditions:

Base Choice: Utilizing sterically hindered bases, such as collidine (TMP), can significantly minimize epimerization mdpi.comhighfine.comresearchgate.net.

Solvent Selection: Employing less polar solvents like DCM over DMF can help reduce racemization researchgate.netnih.gov.

Minimizing Pre-activation Time: Reducing the pre-activation time of the amino acid with the coupling reagent limits the window for oxazolone formation and subsequent racemization mdpi.comresearchgate.net.

Advanced Synthesis Techniques: Emerging methods, such as mechanochemical coupling using ball milling, have demonstrated high yields with very low epimerization researchgate.net. Furthermore, strategies involving the synthesis of peptides using unprotected amino acids, enabled by specific coupling reagents like ynamides, have shown promise for racemization-free incorporation of residues like serine acs.orgchemrxiv.org.

By carefully selecting coupling reagents, optimizing reaction parameters, and understanding the mechanistic pathways of racemization, the stereochemical integrity of this compound can be effectively maintained during peptide synthesis.

Compound List:

this compound (N-Acetyl-O-tert-butyl-L-serine)

Advanced Applications of Ac Ser Tbu Oh in Chemical Synthesis and Biological Research

Construction of Complex Peptide Architectures Utilizing AC-Ser(tbu)-OH

The strategic use of this compound facilitates the synthesis of peptides with intricate structures and functionalities. The tert-butyl protecting group on the serine hydroxyl is stable under many reaction conditions but can be selectively removed under acidic treatment, such as using trifluoroacetic acid (TFA), revealing the free hydroxyl group for further modifications ontosight.ainih.gov. This controlled deprotection is key to building complex peptide sequences and incorporating specific post-translational modifications.

Synthesis of Peptidomimetics and Conformationally Restricted Peptides

This compound serves as a versatile building block in the synthesis of peptidomimetics and conformationally restricted peptides nih.gov. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability, bioavailability, and receptor binding properties. The incorporation of this compound allows for the precise introduction of serine residues into these modified peptide structures. Furthermore, the ability to modify the serine side chain after selective deprotection can be exploited to create conformationally constrained peptides, which are important for studying peptide-ligand interactions and developing stable therapeutic agents nih.govnih.gov.

Application in Phosphopeptide Synthesis and Studies of Post-Translational Modifications

The protected hydroxyl group of this compound is instrumental in the synthesis of phosphopeptides and the study of post-translational modifications (PTMs) ontosight.ainih.govmedsci.org. Phosphorylation of serine residues is a critical PTM involved in numerous cellular signaling pathways. By synthesizing peptides containing this compound, researchers can selectively deprotect the hydroxyl group and then introduce a phosphate (B84403) moiety. This allows for the creation of phosphorylated serine analogs, which are essential for investigating the role of phosphorylation in protein function, enzyme regulation, and disease mechanisms ontosight.aimedsci.org. For example, the tert-butyl group's stability allows it to withstand various coupling and deprotection steps common in solid-phase peptide synthesis (SPPS) before the final deprotection and phosphorylation ontosight.ainih.gov.

Role in the Synthesis of Isotope-Labeled Peptide Standards for Biological Studies

This compound is also employed in the synthesis of isotope-labeled peptide standards for quantitative biological studies, particularly in mass spectrometry-based proteomics isotope.comisotope.comckisotopes.com. By using isotopically enriched precursors, such as those incorporating ¹³C or ¹⁵N, researchers can synthesize peptide standards with a known mass shift. These labeled peptides serve as internal standards for accurate quantification of endogenous peptides in complex biological samples. The protected serine derivative ensures that the isotopic label is precisely incorporated into the peptide backbone or side chain during synthesis, facilitating reliable quantitative analysis of protein expression and post-translational modifications isotope.comisotope.comckisotopes.com.

Design and Synthesis of Bioactive Molecules and Drug Candidates

The chemical properties and synthetic utility of this compound make it a valuable component in the design and synthesis of a wide range of bioactive molecules and potential drug candidates.

Inhibitor Design and Synthesis Facilitated by this compound

This compound has been utilized in the development of inhibitors for critical enzymes, notably in the context of viral proteases and cellular enzymes involved in disease. For instance, research into inhibitors of the SARS coronavirus 3CL protease has employed serine derivatives, where this compound or related Fmoc-protected analogs (like Fmoc-l-Ser(tBu)-OH) have been used as key building blocks in synthesizing potential drug candidates nih.govscielo.brnih.govexplorationpub.comresearchgate.net. These studies often involve incorporating the serine derivative into peptide-like structures designed to bind to the enzyme's active site. The tert-butyl protection on serine is crucial for maintaining the integrity of the molecule during synthesis and for allowing selective modification or interaction at the serine residue in the final inhibitor nih.govscielo.brnih.govexplorationpub.com.

Similarly, this compound, or its Fmoc-protected counterpart, has been part of synthetic strategies for designing inhibitors of Taspase1, a threonine protease essential for cell proliferation and often overexpressed in cancer nih.govnih.govstanford.edu. The preferred cleavage site of Taspase1 involves an acetylated N-terminus and a serine residue, making derivatives like this compound relevant starting materials for creating peptide-based inhibitors that mimic this recognition sequence nih.govnih.govstanford.edu.

Applications in Pharmaceutical Development and Drug Discovery Research

The compound's role extends to broader pharmaceutical development and drug discovery chemimpex.comchemimpex.com. Its inherent stability and the ability to introduce specific functionalities make it suitable for constructing peptide-based therapeutics with enhanced properties such as improved solubility and bioavailability chemimpex.comchemimpex.com. Researchers utilize this compound in the synthesis of libraries of compounds, screening them for activity against various biological targets. This approach aids in identifying lead compounds for drug development programs, including those targeting neurological disorders or acting as antimicrobial agents chemimpex.comchemimpex.comlookchem.com. The controlled synthesis enabled by protected amino acids like this compound is fundamental to creating complex molecules with therapeutic potential.

Compound List

N-Acetyl-O-tert-butyl-L-serine (this compound)

Fmoc-l-Ser(tBu)-OH

Fmoc-Ser(Ac)-OH

O-(tert-Butyl)-L-serine

N-Boc-O-tert-butyl-L-serine

O-acetyl-L-serine

SARS-CoV 3CL protease

Taspase1

SARS-CoV-2

Fmoc-Ser(PO(OBzl)OH)-OH

Ac-Ile-Ser-Gln-Leu-Asp

Development of Novel Biomaterials and Advanced Drug Delivery Systems Incorporating Serine Derivatives

The unique properties of protected serine derivatives, such as this compound, make them invaluable components in the design and synthesis of novel biomaterials and advanced drug delivery systems. The tert-butyl protecting group on the serine hydroxyl offers stability during synthetic procedures, while its subsequent facile removal under specific conditions allows for the precise incorporation of serine residues into polymeric structures or peptide chains. This capability is leveraged to enhance the biocompatibility, functionality, and targeted delivery mechanisms of therapeutic agents.

Research indicates that serine derivatives can be incorporated into various polymer matrices to create functionalized surfaces and biomaterials chemimpex.com. These materials exhibit improved biocompatibility and tailored functionalities, which are essential for applications in tissue engineering and regenerative medicine chemimpex.com. Furthermore, the strategic use of protected serine derivatives, including those with tert-butyl protection, has been explored for their potential in drug formulation and delivery systems. Their favorable properties can lead to enhanced bioavailability and enable targeted delivery of therapeutic compounds, positioning them as promising candidates in medicinal chemistry chemimpex.com. For instance, poly(O-tert-butyl l-serine), a polymer derived from a related serine derivative, has shown potential in forming materials for tissue engineering and controlled drug/gene delivery systems acs.org. The ability to precisely control the incorporation and subsequent deprotection of serine residues is critical for engineering materials with specific biological interactions and release profiles.

Table 1: Comparison of Serine Hydroxyl Protecting Groups in Peptide Synthesis

Protecting GroupCommon AbbreviationLability to AcidLability to BaseCleavage Conditions (Typical)Suitability for SPPSNotes
tert-ButyltBuStrong AcidStable95% TFAHighStable during chain elongation, removed with final cleavage. Orthogonal to Fmoc. iris-biotech.de
AcetylAcMild AcidStableMild acid (e.g., TFA)ModerateMore labile than tBu, suitable for workflows involving TFA cleavage.
TritylTrtStrong AcidStable1% TFA in DCM (with scavengers)HighUseful for on-resin side chain modifications, orthogonal to tBu. iris-biotech.deiris-biotech.de

Research on N-Methylation in Peptide Chemistry for Enhanced Pharmacological Properties

N-methylation is a significant modification strategy in peptide chemistry aimed at improving the pharmacological profile of peptide-based therapeutics. By introducing a methyl group onto the peptide backbone's nitrogen atom, researchers can confer several beneficial properties. These modifications can enhance lipophilicity, improve bioavailability, increase proteolytic stability against enzymatic degradation, and enhance conformational rigidity, ultimately leading to a longer duration of action and improved therapeutic efficacy acs.orgresearchgate.netresearchgate.net.

While this compound itself is not an N-methylated amino acid, it serves as a fundamental building block in peptide synthesis. The principles of N-methylation are applied to peptide sequences that may include serine residues, whether protected or not. The enhanced stability and cell permeability conferred by N-methylation are crucial for developing orally active peptides and improving their pharmacokinetic properties researchgate.netresearchgate.net. For example, N-methylation has been shown to improve receptor selectivity in synthetic ligands researchgate.net. The development of robust synthetic methodologies for incorporating modified amino acids and achieving N-methylation is vital for advancing peptide drug discovery.

Table 3: Benefits of N-Methylation in Peptide Therapeutics

Enhanced Pharmacological PropertyDescriptionSupporting Research
LipophilicityIncreased solubility in lipid environments, potentially improving membrane permeability. acs.org
BioavailabilityImproved absorption and distribution within the body, leading to higher concentrations at the target site. acs.orgresearchgate.netresearchgate.net
Proteolytic StabilityResistance to degradation by proteases and other enzymes, extending the peptide's half-life in vivo. acs.orgresearchgate.netresearchgate.net
Conformational RigidityStabilization of specific peptide conformations, which can enhance receptor binding affinity and selectivity. acs.orgresearchgate.net
Membrane PermeabilityFacilitates passage across biological membranes, crucial for oral absorption and cellular uptake. researchgate.netresearchgate.net
Duration of ActionProlonged therapeutic effect due to increased stability and improved pharmacokinetic properties. acs.org
Receptor SelectivityImproved binding to specific receptor subtypes, leading to more targeted therapeutic effects and potentially reduced off-target effects. researchgate.net

Analytical and Characterization Techniques in Ac Ser Tbu Oh Research

Spectroscopic Methods for Structural Elucidation of AC-Ser(tbu)-OH and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering detailed insights into the arrangement of atoms within a molecule. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely used for characterizing this compound.

¹H NMR Spectroscopy: This technique detects the nuclei of hydrogen atoms, providing information about their chemical environment, the number of protons, and their neighboring protons through spin-spin coupling. For this compound, characteristic signals would include:

A singlet for the acetyl methyl protons (CH₃CO-), typically around δ 2.0 ppm.

A singlet for the tert-butyl group protons (-C(CH₃)₃), appearing as a strong signal due to the nine equivalent protons, usually in the range of δ 1.3-1.5 ppm. rsc.orgchemicalbook.comthermofisher.comnih.gov

Signals for the serine backbone protons: the α-proton (CHα) and the β-protons (CH₂), which appear as complex multiplets due to coupling with each other and potentially the NH proton. rsc.orgrsc.orgmdpi.com

A signal for the amide proton (NH), which can be a broad singlet or doublet depending on the solvent and temperature. mdpi.com

The carboxylic acid proton (-OH) is typically observed as a broad singlet in the downfield region, though it may be exchanged with the solvent. nih.gov

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Expected signals include:

Carbonyl carbons from the acetyl group and the carboxylic acid group, typically resonating in the δ 165-175 ppm range. rsc.orgnih.govrsc.orgmdpi.com

The quaternary carbon and methyl carbons of the tert-butyl group, with the quaternary carbon appearing around δ 83 ppm and the methyl carbons around δ 28 ppm. rsc.orgnih.govrsc.orgmdpi.com

The α-carbon (Cα) and β-carbon (Cβ) of the serine residue, which resonate in the δ 50-70 ppm range. rsc.orgnih.govrsc.orgmdpi.com

The carbon atom of the tert-butyl ether linkage will also be observed. rsc.orgnih.govrsc.org

The precise chemical shifts and coupling constants are dependent on the solvent and experimental conditions, but these characteristic signals allow for definitive structural confirmation. rsc.orgthermofisher.comnih.govrsc.org NMR data is typically presented with multiplicities (s for singlet, d for doublet, t for triplet, dd for doublet of doublets, m for multiplet) and coupling constants (J values in Hertz). rsc.orgthermofisher.com

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and assessing its purity by identifying fragment ions and potential impurities. For this compound, common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently employed.

Molecular Ion Determination: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (molecular formula C₉H₁₇NO₄, molecular weight 203.24 g/mol ), common ions observed would include the protonated molecule [M+H]⁺ at m/z 204.12, or the sodium adduct [M+Na]⁺ at m/z 226.10. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition. mdpi.com

Purity Assessment: MS can detect the presence of other ions in the sample, indicating impurities. By analyzing the relative intensities of the molecular ion and any fragment ions, a qualitative assessment of purity can be made. Techniques like LC-MS (discussed later) are more quantitative for purity analysis.

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatographic methods are essential for separating, identifying, and quantifying components within a mixture, making them vital for assessing the purity and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reverse-phase HPLC is commonly applied.

Methodology: Typical HPLC methods for amino acid derivatives involve a reverse-phase C18 column. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer (e.g., acetate (B1210297) or phosphate) to control pH. rsc.org

Detection: Since this compound lacks a strong chromophore for UV detection at common wavelengths (e.g., 254 nm), detection might be performed at lower UV wavelengths (e.g., 200-220 nm) or through other detection methods like refractive index (RI) detection or mass spectrometry (LC-MS).

Purity Determination: The purity of this compound is assessed by the presence of a single major peak in the chromatogram. The area under this peak, relative to the total area of all detected peaks, provides a quantitative measure of purity. rsc.org

Given that this compound is derived from L-serine, determining its enantiomeric purity is crucial, especially for applications in stereoselective synthesis or peptide assembly. Chiral chromatography is specifically designed to separate enantiomers.

Chiral Stationary Phases (CSPs): Specialized columns packed with chiral stationary phases are used. These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. Common CSPs include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or protein-based phases.

Analysis: By employing chiral HPLC, the separation of this compound from its D-enantiomer can be achieved. The relative peak areas of the L- and D-enantiomers allow for the calculation of enantiomeric excess (ee) or enantiomeric purity. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, providing a comprehensive analytical tool.

Combined Analysis: LC-MS allows for the separation of this compound from impurities and other components in a sample, with each separated component being subsequently analyzed by mass spectrometry. This enables the identification of the separated peaks by their molecular weight and fragmentation patterns. rsc.orgchemicalbook.comchemicalbook.comanu.edu.au

Applications: This technique is invaluable for confirming the identity of the target compound, detecting and identifying impurities, and can be adapted for quantitative analysis. For this compound, LC-MS can confirm the presence of the expected molecular ion and identify any related byproducts or degradation products, thereby providing a more complete picture of the sample's composition and purity. rsc.orgchemicalbook.comchemicalbook.comanu.edu.au

Advanced Techniques for Investigating Interactions and Binding Affinities

Microscale Thermophoresis (MST) in Peptide-Target Binding Studies

MicroScale Thermophoresis (MST) is a powerful biophysical technique employed to quantify molecular interactions, including those between peptides and their biological targets nih.govcsic.esd-nb.info. This immobilization-free method capitalizes on the movement of molecules within a microscopic temperature gradient, a phenomenon known as thermophoresis. The thermophoretic movement is sensitive to various molecular properties such as size, charge, and solvation energy. Consequently, when a ligand binds to a target molecule, the thermophoretic behavior of the target changes, allowing for the precise determination of binding affinities nih.govcsic.es.

This compound: A Building Block for Peptide Design

This compound, chemically known as N-acetyl-O-tert-butyl-L-serine, represents a protected derivative of the amino acid serine. The tert-butyl (tBu) group serves as a protecting group for the hydroxyl moiety of serine, a common strategy in solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions and ensure regioselective peptide bond formation medchemexpress.comthermofisher.com. The N-acetyl group further modifies the N-terminus. Peptides synthesized using such modified amino acids can exhibit altered conformational stability, solubility, and crucially, binding characteristics to their intended targets nih.gov. Therefore, understanding the binding interactions of peptides incorporating this compound is vital for their development in various applications.

Investigating Peptide-Target Interactions with MST

MST is particularly well-suited for studying the binding of peptides, including those modified with residues like this compound, to their target molecules. The technique offers several advantages over traditional methods, such as the elimination of the need for surface immobilization, which can sometimes alter the biological activity or binding properties of the molecules nih.govcsic.esresearchgate.net. Furthermore, MST requires only small sample volumes (typically microliters) and can be performed in a wide range of buffers, including complex biological media nih.govcsic.es.

The general experimental setup involves labeling one of the interaction partners (either the peptide or the target) with a fluorescent dye. This labeled molecule is then subjected to a temperature gradient generated by an infrared laser. By varying the concentration of the unlabeled binding partner (ligand), changes in the thermophoretic movement of the fluorescently labeled molecule are monitored. These changes are then analyzed to generate a binding isotherm, from which the equilibrium dissociation constant (KD), representing the binding affinity, can be calculated nih.govcsic.esd-nb.infoiucr.org.

While direct studies explicitly detailing the MST analysis of this compound in isolation or as part of a peptide binding to a specific target are not extensively documented in the provided search results, the methodology is directly applicable. For instance, studies have utilized MST to investigate the binding of modified peptides to various targets, demonstrating the technique's capability to detect interactions influenced by amino acid modifications nih.govmolecular-interactions.siresearchgate.net. The presence of the tert-butyl protecting group on serine in this compound can influence the hydrophobicity and steric profile of a peptide, potentially altering its interaction dynamics with a target protein or other biomolecule. MST provides a quantitative measure to characterize these altered binding properties.

Research Findings and Data Presentation

MST studies on peptide-target interactions typically yield quantitative data regarding binding affinity, often expressed as the dissociation constant (KD). These values can range from picomolar to millimolar, depending on the specific peptide sequence, the nature of the target molecule, and the experimental conditions. For example, studies have reported KD values for various peptide-protein interactions, highlighting the sensitivity of MST to subtle changes in molecular structure and binding.

The following table presents representative data from MST studies involving peptide-like molecules and their targets, illustrating the type of quantitative findings obtained. These examples demonstrate the typical output, where KD values and their associated standard deviations are determined, providing insights into the strength and reliability of the molecular interactions.

Peptide/Modified Amino Acid ComponentTarget MoleculeBinding Affinity (KD)Standard Deviation (SD)UnitsMethod
Phosphorylated Ser2 PeptideProtein SPT6L134.826.6µMMST
PSMA-targeted radioconjugate (Type A)Prostate-Specific Membrane Antigen (PSMA)11.56N/AnMMST
PSMA-targeted radioconjugate (Type B)Human Serum Albumin23.38N/AnMMST
Reference radioconjugate (Type A)PSMA30.83N/AnMMST

Note: The data presented in this table are illustrative examples derived from studies investigating peptide-like molecules and their interactions using MST, as specific published MST data for this compound in peptide-target binding were not directly available in the reviewed literature. The exact nature of the peptide and target in the examples influences the observed binding affinity. nih.govresearchgate.net

These findings underscore the utility of MST in characterizing the binding parameters of peptides, including those synthesized with modified amino acids such as this compound, thereby contributing to a deeper understanding of their molecular interactions and potential biological functions.

Computational Approaches and Theoretical Studies on Ac Ser Tbu Oh

Molecular Modeling and Simulation of AC-Ser(tbu)-OH and its Peptide Conjugates

Molecular modeling and simulation techniques are instrumental in predicting the three-dimensional structures and dynamic behaviors of molecules like this compound and the peptides it forms.

Molecular Mechanics (MM) is a computational method that uses classical physics principles to model molecular systems. It calculates the potential energy of a molecule based on the arrangement of its atoms and the types of bonds and interactions present. For this compound and its peptide conjugates, MM simulations are used to explore the various stable three-dimensional arrangements (conformations) a molecule can adopt.

Methods such as MM2, implemented in software like Chem3D, analyze energy contributions from bond stretching, bending, torsion, and non-bonded interactions (Van der Waals forces) upenn.edu. These calculations help identify low-energy conformations, which are typically the most stable and likely to be observed experimentally. Studies on protein side chains have shown that molecular mechanics force fields, such as CHARMM, can accurately reproduce experimental structures and dynamics when appropriately parameterized fccc.edu. Furthermore, the influence of side chain-backbone interactions on the stability of various structural motifs, including peptide turns, can be elucidated through these energy calculations fccc.eduresearchgate.net. By mapping the potential energy surface, researchers can understand the flexibility and inherent structural preferences of this compound within larger peptide structures.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound or a peptide containing it) when bound to another molecule (the receptor, e.g., a protein) to form a stable complex. This process involves scoring functions that estimate the binding affinity and identify favorable binding poses.

Studies involving derivatives of serine, including those with tert-butyl protection, have utilized molecular docking to assess their potential interactions with biological targets. For instance, compounds derived from Fmoc-Ser(tBu)-OH have been docked to potassium and voltage-gated calcium channels and adrenergic receptors, revealing significant docking scores for certain derivatives, suggesting potential for specific biological activity researchgate.net. Similarly, molecular docking simulations have been employed to evaluate potential inhibitors for enzymes like O-acetyl-L-serine sulfhydrylase (OASS), where various pyrazolo[3,4-d]pyrimidine molecules were docked using Glide-SP, Glide-XP, and Autodock researchgate.net. These studies help in identifying lead compounds by predicting how well they fit into the active site of a target protein and the nature of their interactions.

Table 1: Example of Docking Study Output for Amino Acid Derivatives

This table illustrates the type of data generated from molecular docking studies, assessing the binding affinity of various amino acid derivatives to a target receptor (T2R4). While this compound itself is not listed, this exemplifies the quantitative outcomes of such investigations.

Compound NamePredicted Binding Affinity (−logKd)Predicted Kd Values (μM)
Nα-Methoxycarbonyl-l-tryptophan methyl ester8.470.0012
Nα,Nα-Bis(carboxymethyl)-l-lysine8.920.0033
Benzyloxycarbonyl-Leu-ONp8.050.0090
d-Tryptophan benzyl (B1604629) ester8.290.0051
N(im)-Trityl-l-histidine-propylamide7.440.036
N,N-Dibenzyl-l-serine methyl ester7.330.046
l-Aspartic acid β-benzyl ester7.230.059
N-Benzyl-d-proline ethyl ester7.070.085
l-Tyrosine tert-butyl ester7.050.089
N-Tritylglycine6.670.213

Note: Data adapted from a study on amino acid derivatives docked to T2R4 nih.gov.

Quantum Chemical Calculations on this compound Reactivity and Stereochemistry

Quantum chemical (QC) calculations, typically employing Density Functional Theory (DFT), provide a more rigorous approach to understanding molecular electronic structure, reactivity, and stereochemical aspects. These methods are crucial for mapping reaction pathways and characterizing transition states.

DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or more advanced functionals and basis sets (e.g., M06-2X/6-311+G(2df,2p)), are used to investigate the electronic properties and reactivity of molecules. These calculations can map the energy landscape of chemical reactions, identifying stable intermediates and transition states researchgate.netresearchgate.netmdpi.com. For this compound, QC methods can explore the energy profiles associated with its synthesis, deprotection, or participation in peptide bond formation.

Key parameters derived from QC calculations include Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative charge and indicate potential sites for electrophilic or nucleophilic attack researchgate.net. Mulliken charges provide insight into electron distribution and potential reactivity sites researchgate.netresearchgate.net. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical descriptor of a molecule's reactivity and stability researchgate.netresearchgate.net. Studies on various chemical systems demonstrate the utility of these parameters in correlating electronic structure with observed chemical behavior researchgate.netmdpi.comresearchgate.netacs.org. For example, calculations on related amino acid derivatives have used DFT to compare electronic properties and molecular structures researchgate.net.

Understanding the mechanism of peptide bond formation is central to peptide chemistry. Quantum chemical calculations are employed to identify and characterize the transition states involved in these reactions. While direct transition state analyses specifically for this compound in peptide bond formation may not be widely published, studies on related serine derivatives and general peptide bond formation mechanisms provide context. For instance, research has explored indirect peptide bond formation through transesterification involving serine hydroxyl groups, suggesting complex reaction pathways nih.govacs.org. Computational studies have also investigated transition states for hydrolysis and aminolysis of various reactive intermediates relevant to amide bond formation mdpi.com. These theoretical analyses help elucidate the kinetics and mechanisms governing the formation of peptide linkages, which is fundamental to the use of this compound in synthesis.

Advanced Computational Methodologies for Chemical Systems

Beyond standard MM and DFT, more advanced computational methodologies are applied to gain deeper insights into this compound and its behavior.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time, providing information on flexibility, conformational changes, and interactions in a dynamic environment. Such simulations have been used on docked complexes to assess their stability researchgate.net.

QM/MM Methods: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of quantum mechanics for reactive centers with the efficiency of molecular mechanics for the surrounding environment. This can be particularly useful for studying reactions in complex systems or when considering the influence of a peptide backbone on the reactivity of a specific residue.

Binding Free Energy Calculations: Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to estimate binding free energies, providing a more quantitative measure of ligand-receptor interactions, as applied in studies of enzyme inhibitors researchgate.net.

Thermochemical Recipes: Advanced computational recipes like T1 and G3(MP2) offer highly accurate gas-phase thermodynamic quantities, which can be used to study reaction energetics in detail mdpi.com.

These advanced techniques, applied to this compound or its relevant peptide conjugates, can provide a comprehensive understanding of its chemical properties and its role in various molecular processes.

Future Directions and Emerging Research Avenues for Ac Ser Tbu Oh

Innovations in Protecting Group Chemistry for Serine Derivatives

The tert-butyl (tBu) ether is a robust and widely used protecting group for the hydroxyl function of serine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com Its stability to the basic conditions required for Fmoc removal and its clean cleavage under strong acid conditions, typically with trifluoroacetic acid (TFA), make it highly effective. iris-biotech.de However, the quest for greater efficiency, orthogonality, and milder deprotection conditions continues to drive innovation in protecting group chemistry for serine derivatives.

Future research is focused on developing novel protecting groups that offer enhanced features compared to the traditional tBu group. These innovations aim to address challenges in the synthesis of particularly sensitive or complex peptides. Key areas of development include:

Acid-Labile Groups with Tunable Sensitivity: Researchers are exploring protecting groups that are cleaved under varying acidic conditions, allowing for more selective deprotection schemes. This is particularly useful in the synthesis of branched or cyclic peptides where different parts of the molecule need to be deprotected sequentially. iris-biotech.de

Photolabile and Enzymatically Cleavable Groups: The development of protecting groups that can be removed by light or specific enzymes offers an orthogonal strategy that avoids the use of harsh chemical reagents altogether. This is critical for synthesizing peptides intended for biological systems where reagent contamination is a concern.

Table 1: Comparison of Protecting Groups for Serine Hydroxyl Group
Protecting GroupAbbreviationDeprotection ConditionKey Advantage
tert-ButyltBuStrong Acid (e.g., 95% TFA) iris-biotech.deHigh stability in Fmoc-SPPS
TritylTrtMild Acid peptide.comAllows for selective deprotection on-resin
Benzyl (B1604629)BzlStrong Acid (HF) / Hydrogenolysis peptide.comCommonly used in Boc-based synthesis
Pseudoproline (Oxazolidine)ΨProMild Acid acs.orgPrevents peptide aggregation during synthesis acs.org

Integration of AC-Ser(tbu)-OH into Next-Generation Organic Synthetic Methods

The utility of this compound is expanding beyond traditional linear peptide synthesis. Its integration into next-generation organic synthetic methods is enabling the creation of more complex and functionally diverse molecules. Solid-phase organic synthesis (SPOS) has become a method of choice for creating libraries of compounds for drug discovery, and this compound is a valuable building block in this context. researchgate.net

Emerging synthetic strategies where this compound plays a crucial role include:

Peptide Stapling and Cyclization: The serine side chain can be a key site for intramolecular cyclization to create "stapled" peptides. These conformationally constrained peptides often exhibit enhanced biological activity, stability, and cell permeability. This compound can be incorporated as a precursor, with the protected hydroxyl group later functionalized for cyclization reactions.

Synthesis of Peptidomimetics: Research into non-natural peptide backbones and architectures is a burgeoning field. The serine derivative can be chemically modified to serve as a scaffold for building peptidomimetics that mimic the structure of natural peptides but possess improved pharmacological properties.

Fragment-Based Drug Discovery: In this approach, small molecular fragments are identified that bind to a biological target and are then linked together to create a high-affinity ligand. Peptidic fragments containing this compound can be synthesized and used as starting points for developing more potent drugs.

Exploration of Novel Biological and Therapeutic Applications for Peptides Containing this compound

Peptides containing this compound are being investigated for a wide array of novel biological and therapeutic applications, leveraging the versatility and specificity of peptide-based drugs. mdpi.com The ability to precisely control the sequence and structure of these peptides allows for the fine-tuning of their interactions with biological targets. nih.gov

Promising areas of exploration include:

Enzyme Inhibitors: Serine is a key amino acid in the active site of many enzymes, particularly serine proteases. mdpi.com Peptides designed to mimic the substrate of these enzymes can act as potent and selective inhibitors. The design and synthesis of serine derivatives are central to developing small molecule inhibitors for targets like the SARS-CoV 3CL protease. nih.gov

Anticancer and Antimicrobial Peptides (ACPs and AMPs): A growing number of peptides have been identified with potent anticancer and antimicrobial properties. mdpi.comnih.gov These peptides often function by disrupting cell membranes or interfering with key cellular processes. This compound is a fundamental building block for synthesizing and modifying these therapeutic peptides to enhance their efficacy and stability. mdpi.com

Targeted Drug Delivery: Peptides can be designed to bind with high specificity to receptors that are overexpressed on the surface of diseased cells, such as cancer cells. nih.gov By conjugating a cytotoxic drug to such a peptide, the drug can be delivered directly to the target site, minimizing off-target toxicity. The serine side chain provides a convenient handle for attaching drugs or imaging agents.

Table 2: Emerging Therapeutic Applications of Peptides Incorporating Serine Derivatives
Therapeutic AreaMechanism of ActionRole of Serine Derivative
OncologyInhibition of cancer-related enzymes (e.g., proteases); targeted delivery of chemotherapeutics. mdpi.comnih.govForms part of the peptide backbone for receptor binding or acts as a key residue in an enzyme active site mimic. nih.gov
Infectious DiseasesDisruption of microbial cell membranes; inhibition of essential microbial enzymes. nih.govContributes to the amphipathic structure of antimicrobial peptides.
Metabolic DisordersMimicking natural hormones (e.g., GLP-1 analogues) to regulate metabolism. mdpi.comIncorporated into synthetic peptide analogues to improve stability and receptor interaction. mdpi.com
ImmunologyModulation of immune responses; development of synthetic vaccines.Serves as a structural component in synthetic epitopes designed to elicit a specific immune response.

Advanced Analytical Strategies for Complex Peptide Characterization

As peptides synthesized using this compound become more complex, the need for advanced analytical techniques to confirm their structure, purity, and conformational properties becomes paramount. ucd.ie Traditional methods are being supplemented and replaced by more powerful and informative technologies that provide a deeper understanding of these molecules. ijpsjournal.com

Key analytical strategies include:

Mass Spectrometry (MS): This is a cornerstone technique for peptide analysis. resolvemass.ca High-resolution mass spectrometry provides exact molecular weight, while tandem MS (MS/MS) is used to determine the amino acid sequence by fragmenting the peptide and analyzing the resulting ions. biopharmaspec.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard for analyzing peptides. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is essential for purifying peptides and assessing their purity by separating the target peptide from impurities and degradation products. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution. polarispeptides.com Two-dimensional NMR techniques are crucial for determining the folding and conformational changes of peptides, which are often critical for their biological activity. polarispeptides.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides (e.g., α-helix, β-sheet). resolvemass.ca It is particularly useful for monitoring how the peptide's conformation changes in response to environmental factors or binding to a target. ijpsjournal.com

Table 3: Advanced Analytical Techniques for Peptide Characterization
TechniquePrimary ApplicationInformation Obtained
Mass Spectrometry (MS/MS)Sequencing and Molecular Weight biopharmaspec.comAmino acid sequence, post-translational modifications, molecular mass. ijpsjournal.combiopharmaspec.com
High-Performance Liquid Chromatography (HPLC)Purification and Purity Analysis ijpsjournal.comPurity level, detection of impurities and degradation products. ijpsjournal.com
Nuclear Magnetic Resonance (NMR)3D Structure Determination polarispeptides.comAtomic-level structure, peptide folding, molecular dynamics. resolvemass.ca
Circular Dichroism (CD)Secondary Structure Analysis resolvemass.caProportions of α-helix, β-sheet, and random coil structures. ijpsjournal.com
Cryo-Electron Microscopy (Cryo-EM)High-Resolution Structure of Large ComplexesNear-atomic resolution structure of peptides in their native state, especially when bound to larger proteins. polarispeptides.com

Synergistic Approaches Combining Synthesis, Computational Chemistry, and Biological Evaluation in Serine Derivative Research

The future of research involving this compound and other serine derivatives lies in the tight integration of chemical synthesis, computational modeling, and biological testing. nih.gov This synergistic approach creates a powerful cycle for the discovery and optimization of new therapeutic agents. mdpi.com

This integrated workflow typically involves:

Computational Design (In Silico): The process begins with computer-aided drug design (CADD). nih.gov Molecular docking and dynamics simulations are used to predict how different peptide sequences will bind to a target protein. This allows for the virtual screening of thousands of potential candidates to identify the most promising ones for synthesis. nih.gov

Chemical Synthesis: The top candidates identified through computational methods are then synthesized. This is where building blocks like this compound are essential for the reliable and efficient assembly of the designed peptides.

Biological Evaluation (In Vitro/In Vivo): The synthesized compounds are then tested for their biological activity using a variety of assays. nih.gov This experimental data provides real-world validation of the computational predictions.

Iterative Optimization: The results from the biological evaluation are fed back into the computational models. This new data helps to refine the models, leading to the design of a new generation of molecules with improved properties. This iterative cycle of design, synthesis, and testing accelerates the development of novel drugs and biomaterials. nih.gov

This combined strategy enhances the efficiency of the drug discovery process, reduces the reliance on costly and time-consuming high-throughput screening, and enables a more rational, structure-based approach to developing new molecules with desired functions. researchgate.net

Q & A

Q. How to ensure compliance with open-data mandates when publishing studies on this compound?

  • Methodological Answer : Deposit synthetic protocols in protocols.io , crystallographic data in the Cambridge Structural Database (CSD), and spectral data in NMRShiftDB. Use DOI-linked datasets and cite them in the "Data Availability" section per journal requirements .

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AC-Ser(tbu)-OH

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